
Sanazole
Übersicht
Beschreibung
- Es wirkt als Radiosensibilisator für hypoxische Zellen , d.h. es verstärkt die Wirkung der Strahlentherapie speziell unter hypoxischen (sauerstoffarmen) Bedingungen.
- In Maus-Fibroblastomen erhöht Sanazol die strahleninduzierte Apoptose (programmierter Zelltod) durch Förderung der Kernkondensation, Fragmentierung und Aktivierung von Caspase-3 .
- Seine chemische Struktur ist unten dargestellt: !Sanazol Chemische Struktur
AK-2123: , ist eine chemische Verbindung mit der Summenformel .
Vorbereitungsmethoden
- Synthesewege für Sanazol sind verfügbar, aber spezifische Details sind nicht allgemein dokumentiert.
- Industrielle Produktionsmethoden können Modifikationen bestehender Synthesewege umfassen.
Analyse Chemischer Reaktionen
- Sanazol unterliegt wahrscheinlich verschiedenen Reaktionen, einschließlich Oxidation, Reduktion und Substitution.
- Häufige Reagenzien und Bedingungen für diese Reaktionen müssen noch vollständig geklärt werden.
- Hauptprodukte, die während dieser Reaktionen gebildet werden, sind nicht umfassend berichtet.
Wissenschaftliche Forschungsanwendungen
Radiosensitization in Cancer Treatment
Sanazole has been extensively studied for its radiosensitizing effects, particularly in solid tumors. The following sections summarize key findings from various studies.
Clinical Trials and Studies
Several clinical trials have demonstrated the effectiveness of this compound in combination with radiation therapy:
- Study on Breast and Cervical Cancer : A study involving MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines showed that the combination of this compound and gemcitabine significantly enhanced radiation effects at doses of 6, 8, and 10 Gy. The survival rates of treated cells were notably lower compared to controls, indicating increased radiosensitivity .
- Feasibility Trial : A trial involving daily oral administration of this compound alongside radiotherapy for various cancers indicated that 91% of patients completed their treatment as planned, with manageable side effects such as paresthesia in some cases .
Efficacy in Different Cancer Types
This compound has been tested across various cancer types, showcasing its versatility:
- Oropharyngeal Cancer : In a randomized controlled trial, patients receiving this compound before radiotherapy exhibited better tumor response rates compared to those who did not receive the drug. The study reported a complete response rate of 65% in the test group versus 22% in the control group .
- Biliary Tract Cancer : A phase II clinical trial assessed this compound's effectiveness when combined with gemcitabine and oxaliplatin. Results indicated significant reductions in tumor size and improved progression-free survival correlated with changes in standardized uptake values measured by FDG PET scans .
Data Tables
The following tables summarize key findings from studies involving this compound:
Radiosensitization Effects on Cell Lines
Treatment Combination | MCF-7 Survival Rate (%) | HeLa Survival Rate (%) |
---|---|---|
Control | 88.68 ± 0.61 | 88.53 ± 1.53 |
This compound (1 mM) | 74.36 ± 0.62 | 69.47 ± 1.07 |
Gemcitabine (5 µM) | 64.28 ± 1.46 | 50.00 ± 0.67 |
This compound + Gemcitabine | 43.82 ± 0.50 | 27.10 ± 0.63 |
Patient Response Rates in Oropharyngeal Cancer
Response Type | Test Group (%) | Control Group (%) |
---|---|---|
Complete Response | 65 | 22 |
Partial/No Response | 22 | 70 |
Wirkmechanismus
- Sanazole’s primary mechanism involves enhancing radiation-induced apoptosis.
- It likely interacts with molecular targets involved in DNA damage response pathways.
- Further studies are needed to fully understand its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
- Die Einzigartigkeit von Sanazol liegt in seiner spezifischen Radiosensibilisierung von hypoxischen Zellen.
- Ähnliche Verbindungen umfassen andere Radiosensibilisatoren, aber das spezifische Profil von Sanazol unterscheidet es von anderen.
Biologische Aktivität
Sanazole, also known as AK-2123, is a nitrotriazole derivative that functions primarily as a hypoxic cell sensitizer. It has garnered attention for its potential in enhancing the efficacy of radiotherapy, particularly in the treatment of various tumors. This article reviews the biological activity of this compound, focusing on its mechanisms, clinical applications, and associated case studies.
This compound acts by sensitizing hypoxic tumor cells to radiation therapy. Tumor hypoxia is a significant barrier to effective radiotherapy because oxygen enhances the effects of radiation on cells. This compound's mechanism involves:
- Radiosensitization : Enhancing the effects of gamma radiation in tumor cells by promoting DNA damage and cell death.
- Neurotoxicity Reduction : Compared to other nitroimidazoles, this compound exhibits lower neurotoxicity, making it a safer option for patients undergoing treatment .
Clinical Applications
This compound has been investigated in various clinical settings, particularly in combination with radiotherapy for treating cancers such as cervical cancer and glioblastoma multiforme.
Case Studies
- Preoperative Low-Dose Radiotherapy :
- Glioblastoma Multiforme Treatment :
- Feasibility Trial :
Research Findings
Research has consistently shown that this compound enhances the effectiveness of radiation therapy:
- Radiosensitizing Effects : Studies indicated that this compound increased internucleosomal fragmentation in tumor cell DNA when combined with radiation, leading to enhanced tumor cell death .
- Efficacy Compared to Other Sensitizers : In comparative studies, this compound demonstrated significant radiosensitizing effects, although it was less effective than some newer compounds like KU-2285 .
Data Summary
The following table summarizes key findings from various studies on this compound's biological activity:
Eigenschaften
CAS-Nummer |
104958-90-9 |
---|---|
Molekularformel |
C7H11N5O4 |
Molekulargewicht |
229.19 g/mol |
IUPAC-Name |
N-(2-methoxyethyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C7H11N5O4/c1-16-3-2-8-6(13)4-11-5-9-7(10-11)12(14)15/h5H,2-4H2,1H3,(H,8,13) |
InChI-Schlüssel |
YKDRHKCETNMLHL-UHFFFAOYSA-N |
SMILES |
COCCNC(=O)CN1C=NC(=N1)[N+](=O)[O-] |
Kanonische SMILES |
COCCNC(=O)CN1C=NC(=N1)[N+](=O)[O-] |
Aussehen |
Solid powder |
Key on ui other cas no. |
104958-90-9 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
32.9 [ug/mL] (The mean of the results at pH 7.4) |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AK 2123 AK-2123 sanazole senazole technetium-99m-cyclam AK 2123 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.